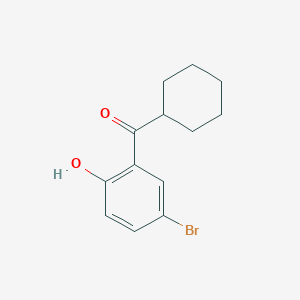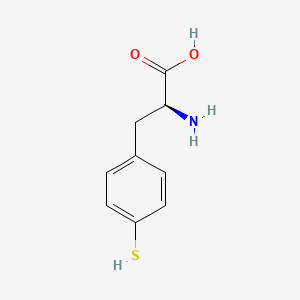
4-Sulfanyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Sulfanyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, characterized by the presence of a sulfanyl (thiol) group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfanyl-L-phenylalanine typically involves the introduction of a thiol group to the phenyl ring of L-phenylalanine. One common method includes the reaction of L-phenylalanine with a thiolating agent under controlled conditions. For example, the reaction of amino terminal-protected (S)-4-halogenophenylalanine with a boriding agent and an organic lithium compound can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process typically includes steps such as protection of functional groups, thiolation, and subsequent deprotection to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Sulfanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Coupling Reactions: The thiol group can form bonds with other molecules through coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) can be used for oxidation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution.
Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used in coupling reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Alkylated or acylated derivatives.
Coupling: Conjugated products with other molecules.
Applications De Recherche Scientifique
4-Sulfanyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Sulfanyl-L-phenylalanine involves its ability to interact with various molecular targets through its thiol group. This group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanine: The parent compound without the thiol group.
4-Hydroxy-L-phenylalanine (Tyrosine): A hydroxylated derivative.
4-Nitro-L-phenylalanine: A nitro-substituted derivative.
Uniqueness
4-Sulfanyl-L-phenylalanine is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in applications requiring thiol-specific interactions and reactions.
Propriétés
Numéro CAS |
84053-10-1 |
|---|---|
Formule moléculaire |
C9H11NO2S |
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-sulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5,10H2,(H,11,12)/t8-/m0/s1 |
Clé InChI |
DKZIJCYVZNQMAU-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)S |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14416436.png)
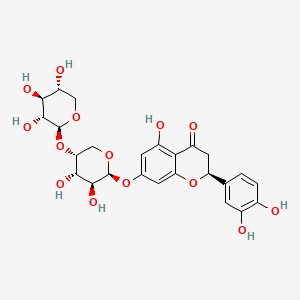
![(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14416450.png)
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
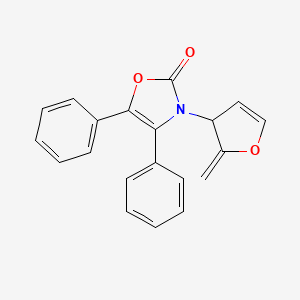
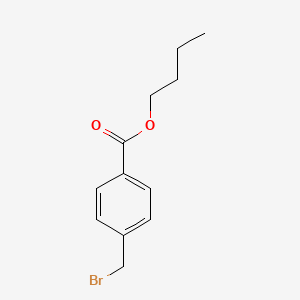
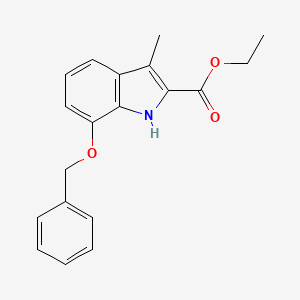
![2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene](/img/structure/B14416482.png)

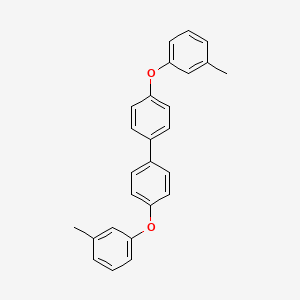

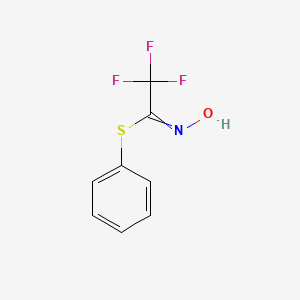
![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
